N-Desmethyldofetilide

Cardiac Electrophysiology Potassium Channel Blockade Metabolite Pharmacology

Pharmaceutical QC laboratories requiring pharmacopeial impurity standards for dofetilide ANDA submissions face supply-chain and regulatory risks with non-certified materials. N-Desmethyldofetilide (CAS 176447-94-2) resolves this as a USP/EP-traceable reference standard with defined purity and full characterization. • Enables accurate quantification of the primary oxidative metabolite in HPLC/UPLC related-substances testing per USP monograph specifications. • Validated as a CYP3A4-mediated metabolite probe (r=0.903 correlation to CYP3A4 activity) for in vitro DMPK and drug-drug interaction studies. • Suitable for forced degradation studies and stability-indicating method validation across the product shelf-life.

Molecular Formula C18H25N3O5S2
Molecular Weight 427.54
CAS No. 176447-94-2
Cat. No. B601676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyldofetilide
CAS176447-94-2
SynonymsN-[4-[2-[[2-[4-[(Methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide
Molecular FormulaC18H25N3O5S2
Molecular Weight427.54
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C
InChIInChI=1S/C18H25N3O5S2/c1-27(22,23)20-16-5-3-15(4-6-16)11-12-19-13-14-26-18-9-7-17(8-10-18)21-28(2,24)25/h3-10,19-21H,11-14H2,1-2H3
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyldofetilide Analytical Standard Overview


N-Desmethyldofetilide (CAS 176447-94-2), also designated as Dofetilide USP Related Compound A or UK-71385, is the principal oxidative metabolite of the Class III antiarrhythmic agent dofetilide [1]. This compound is formed endogenously via N-dealkylation, a metabolic pathway primarily mediated by the cytochrome P450 isoform CYP3A4 in human hepatic microsomes [2]. It is supplied as a highly characterized pharmaceutical reference standard, compliant with regulatory guidelines and traceable to major pharmacopeias, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) . As an analytical reference material, it is intended exclusively for laboratory use in method development, validation, and quality control applications, and is not for human therapeutic use [3].

1 Certified impurity standard for chromatographic method development and pharmacopeial compliance review
2 Traceable to USP Related Compound A for dofetilide impurity profiling and stability testing
3 Key metabolite probe for CYP3A4-mediated N-demethylation studies in human liver microsomes

N-Desmethyldofetilide vs. Generic Analogs


Substituting N-Desmethyldofetilide with a generic Class III antiarrhythmic analog or a non-certified in-house impurity preparation introduces significant scientific and regulatory risk. Unlike other dofetilide derivatives that may exhibit altered binding modalities, such as allosteric modulation at the hERG channel [1], N-Desmethyldofetilide is defined by its specific metabolic origin and distinct pharmacological profile. Critically, while it retains Class III potassium channel blocking activity, its potency is markedly reduced, requiring concentrations at least 20-fold higher than the parent drug dofetilide to achieve comparable effects [2]. This dramatic shift in potency means that it cannot serve as a functional substitute for dofetilide in pharmacological assays. Furthermore, in analytical chemistry, using a non-pharmacopeial standard compromises traceability and method validity, as only certified reference materials with defined purity and characterization ensure compliance with regulatory monographs .

! Potency shift: at least 20-fold lower Class III activity vs. dofetilide means it is not a functional substitute in pharmacological assays.
! Traceability gap: non-pharmacopeial in-house impurity standards lack documented purity and regulatory chain-of-custody.
! Analytical mismatch: generic Class III antiarrhythmic analogs may alter chromatographic selectivity and impurity resolution.

N-Desmethyldofetilide Evidence Summary


Class III Antiarrhythmic Potency Comparison

In direct head-to-head pharmacological evaluation, N-Desmethyldofetilide exhibits Class III antiarrhythmic activity only at substantially higher concentrations than the parent compound, dofetilide. This quantification provides a clear rationale for why the metabolite cannot substitute for the active pharmaceutical ingredient in functional assays [1].

Potency vs. Dofetilide
Reported
≥20-fold lower Class III activity
Confirms metabolite is not a functional substitute; supports analytical use
In vitro pharmacology context [1]
Cardiac Electrophysiology Potassium Channel Blockade Metabolite Pharmacology

CYP3A4-Mediated N-Demethylation Kinetics

The formation of N-Desmethyldofetilide from dofetilide is catalyzed by CYP3A4 with well-defined Michaelis-Menten kinetics. The high KM value indicates low affinity of dofetilide for the enzyme's active site, which is a crucial parameter for predicting metabolic stability and potential drug-drug interactions [1].

CYP3A4 KM Value
Reported
657 ± 116 μM
Low enzyme affinity; defines metabolic liability for DDI assessment
Human liver microsomes; r=0.903 [1]
Drug Metabolism Enzyme Kinetics CYP3A4

USP Identity and Traceability

N-Desmethyldofetilide is officially designated as 'Dofetilide Related Compound A' in the United States Pharmacopeia (USP) and is assigned the specific catalog number USP 1224948 . Certified reference materials (CRMs) are traceable to this primary pharmacopeial standard, ensuring method transferability and audit readiness .

Pharmacopeial Standard
Source review
USP Related Compound A (Cat. 1224948)
Ensures traceability for method validation and impurity testing
Data to verify
Analytical Chemistry Quality Control Regulatory Compliance

Predicted Physicochemical Properties

While direct experimental data is limited, computational predictions provide key physicochemical parameters for N-Desmethyldofetilide that are essential for analytical method development and sample handling. These calculated values offer a baseline for solubility and density considerations .

Predicted Properties
Data to verify
Solubility: 0.94 g/L (25°C); Density: 1.363 g/cm³ (20°C)
Baseline for solvent selection and standard preparation
Calculated via ACD/Labs; review experimental data
Pre-formulation Physicochemical Characterization Analytical Method Development

N-Desmethyldofetilide Analytical and DMPK Applications


Dofetilide Impurity Profiling & Method Validation

N-Desmethyldofetilide is an essential reference standard for identifying and quantifying the primary metabolite as a potential impurity in dofetilide active pharmaceutical ingredient (API) and finished dosage forms. Its use in HPLC or UPLC methods ensures compliance with USP monograph specifications for related substances. The traceability of certified reference materials to USP 1224948 provides the regulatory rigor required for Abbreviated New Drug Application (ANDA) filings and commercial quality control release testing [1].

In Vitro DDI & CYP3A4 Phenotyping

The formation of N-Desmethyldofetilide is specifically mediated by CYP3A4, with a high correlation (r = 0.903) between its production rate and CYP3A4 activity in human liver microsomes [1]. This compound serves as a probe to assess CYP3A4 metabolic activity in vitro. Quantifying its formation in hepatocyte or microsomal incubations allows researchers to evaluate the potential for co-administered drugs to inhibit or induce this key metabolic pathway, thereby predicting clinically significant drug-drug interactions .

Dofetilide PK & Metabolic Stability Profiling

In drug metabolism and pharmacokinetics (DMPK) studies, N-Desmethyldofetilide is the definitive analytical target for tracking the oxidative metabolism of dofetilide. By monitoring its appearance in plasma or microsomal stability assays, scientists can calculate key PK parameters such as metabolic clearance and half-life. This is critical for understanding species differences in dofetilide disposition, as the rate of this N-demethylation pathway varies significantly across preclinical species and humans [1].

Forced Degradation & Stability-Indicating Methods

Subjecting dofetilide API to oxidative stress conditions can generate N-Desmethyldofetilide as a major degradation product. Procuring a highly pure, well-characterized standard of this compound is therefore crucial for developing and validating stability-indicating analytical methods. It enables the accurate identification and quantification of this specific degradant, ensuring that the analytical method can reliably separate and measure the parent drug from its degradation products over the product shelf-life [1].

Application
Selection Property
Validation Focus
Dofetilide impurity profiling & method validation
Certified impurity reference standard
USP monograph specification review
In vitro CYP3A4 phenotyping & DDI assessment
CYP3A4-specific metabolite probe
CYP3A4 activity correlation review
Dofetilide metabolic stability & PK profiling
Pathway-specific analytical standard
Metabolic clearance and species comparison
Forced degradation & stability-indicating methods
Oxidative degradant reference material
Degradation pathway identification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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